molecular formula C20H15N3OS B2679448 (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 476634-19-2

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2679448
CAS No.: 476634-19-2
M. Wt: 345.42
InChI Key: UZOXONCJUWLMIP-VAWYXSNFSA-N
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Description

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a benzimidazole moiety, a thiophene ring, and an acrylamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Introduction of the Thiophene Ring: The thiophene ring can be incorporated through a similar coupling reaction or via direct thiolation.

    Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzimidazole and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidazole derivatives, which can be further utilized in various applications.

Scientific Research Applications

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acrylamide group can form covalent bonds with nucleophilic sites in biomolecules, leading to irreversible inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness can lead to different biological activities and applications in various fields.

Properties

IUPAC Name

(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-19(12-11-16-4-3-13-25-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOXONCJUWLMIP-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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